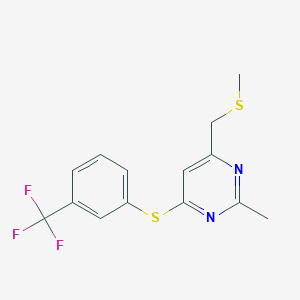

2-Methyl-4-((methylsulfanyl)methyl)-6-((3-(trifluoromethyl)phenyl)sulfanyl)pyrimidine

Description

This pyrimidine derivative features a heterocyclic aromatic ring with three distinct substituents:

- Position 2: A methyl group (-CH₃), contributing steric bulk and modest hydrophobicity.

- Position 4: A (methylsulfanyl)methyl group (-CH₂-S-CH₃), introducing sulfur-based nucleophilicity and moderate lipophilicity.

- Position 6: A sulfanyl (-S-) group linked to a 3-(trifluoromethyl)phenyl ring.

The combination of sulfur-containing groups and the trifluoromethyl aromatic moiety suggests applications in agrochemical or pharmaceutical contexts, particularly in targeting enzymes or receptors sensitive to electron-deficient aromatic systems .

Properties

IUPAC Name |

2-methyl-4-(methylsulfanylmethyl)-6-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2S2/c1-9-18-11(8-20-2)7-13(19-9)21-12-5-3-4-10(6-12)14(15,16)17/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMRGSPJFWUHSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)SC2=CC=CC(=C2)C(F)(F)F)CSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-((methylsulfanyl)methyl)-6-((3-(trifluoromethyl)phenyl)sulfanyl)pyrimidine typically involves multi-step organic reactions. One common route includes:

Formation of the Pyrimidine Core: Starting from a suitable pyrimidine precursor, such as 2-methyl-4,6-dichloropyrimidine, the core structure is established.

Introduction of the Methylsulfanyl Group: This step involves the nucleophilic substitution of a chlorine atom with a methylsulfanyl group using reagents like sodium methanethiolate.

Attachment of the Trifluoromethylphenylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the trifluoromethyl group or the pyrimidine ring, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium methanethiolate or organolithium reagents are often utilized.

Major Products

Sulfoxides and Sulfones: Resulting from oxidation reactions.

Reduced Pyrimidine Derivatives: Formed through reduction processes.

Functionalized Pyrimidines: Produced via substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or modulators of biological pathways. The trifluoromethyl group, in particular, is known to enhance the bioactivity and metabolic stability of compounds.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic applications. Its structural features are conducive to the design of drugs targeting specific enzymes or receptors, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism by which 2-Methyl-4-((methylsulfanyl)methyl)-6-((3-(trifluoromethyl)phenyl)sulfanyl)pyrimidine exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance binding affinity to proteins, while the sulfur-containing groups may participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound vary in substituent positions, functional groups, and electronic profiles. Below is a detailed comparison based on evidence:

Table 1: Structural and Electronic Comparison

Key Research Findings

Electronic Effects: The trifluoromethyl group in the target compound and analogs (e.g., ) significantly lowers electron density on the pyrimidine ring, enhancing resistance to oxidative degradation compared to non-fluorinated analogs . Sulfanyl (-S-) vs. Sulfonyl (-SO₂-): Sulfanyl groups (as in the target compound) exhibit greater nucleophilic reactivity, whereas sulfonyl groups (e.g., ) improve solubility in polar solvents but reduce membrane permeability .

Biological Interactions: Pyrimidines with 3-trifluoromethylphenyl moieties (e.g., target compound and ) show enhanced binding to cytochrome P450 enzymes in insecticidal studies, likely due to CF₃-induced hydrophobic interactions . Pyrimidinone derivatives (e.g., ) demonstrate reduced bioactivity compared to pyrimidines, possibly due to hydrogen-bonding interference from the ketone oxygen .

Structural Flexibility :

- Compounds with pyridinyl substituents (e.g., ) exhibit improved stacking interactions in crystallographic studies, suggesting utility in metal-organic frameworks or kinase inhibitors .

Biological Activity

2-Methyl-4-((methylsulfanyl)methyl)-6-((3-(trifluoromethyl)phenyl)sulfanyl)pyrimidine (CAS 478031-26-4) is a heterocyclic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, focusing on its antiviral, anticancer, and insecticidal activities.

- Molecular Formula: C14H13F3N2S2

- Molar Mass: 330.39 g/mol

- CAS Number: 478031-26-4

Synthesis

The synthesis of this compound typically involves multi-step reactions, often starting from readily available pyrimidine derivatives. The introduction of the trifluoromethyl group and methylsulfanyl moieties enhances its biological activity.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. A series of trifluoromethyl pyrimidine derivatives were evaluated for their ability to inhibit viral replication. Notably, some derivatives demonstrated effective inhibition of reverse transcriptase activity, which is crucial for the lifecycle of retroviruses.

| Compound | EC50 Value (μM) | Target |

|---|---|---|

| Compound A | 0.20 | MT-4 cells |

| Compound B | 0.21 | MT-4 cells |

| Lead Molecule (TBZ-1) | 0.35 | MT-4 cells |

These results indicate that modifications at specific positions (C-2 and N-3) significantly influence antiviral potency .

Anticancer Activity

The anticancer potential of this compound has been assessed against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). The compound exhibited promising cytotoxic effects:

These values suggest that while the compound shows activity, it is generally less potent than established chemotherapeutics like doxorubicin.

Insecticidal Activity

The insecticidal properties of the compound were evaluated against pests such as Spodoptera frugiperda and Mythimna separata. The bioassays indicated significant mortality rates at higher concentrations:

| Compound Concentration (µg/mL) | Mortality Rate (%) |

|---|---|

| 500 | >70 |

These findings suggest that the compound could serve as a basis for developing new insecticides .

Case Studies

- Antiviral Efficacy : A study demonstrated that derivatives of this compound showed enhanced activity against HIV reverse transcriptase, with modifications leading to a 1.25–2.5-fold increase in efficacy compared to standard treatments .

- Anticancer Research : In vitro studies showed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- Insecticide Development : Research indicated that the compound's structural features contributed to its effectiveness against agricultural pests, suggesting potential applications in crop protection .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.